molecular formula C15H22FN3O3S B4413163 N-[(4-fluorophenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide

N-[(4-fluorophenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide

Cat. No.: B4413163
M. Wt: 343.4 g/mol
InChI Key: VVPZRRKBVKSDTR-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorobenzyl and piperazinyl groups suggests potential pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide typically involves the following steps:

    Formation of the Fluorobenzyl Intermediate: This can be achieved by reacting 4-fluorobenzyl chloride with a suitable nucleophile.

    Introduction of the Piperazinyl Group: The intermediate is then reacted with 4-methylpiperazine under controlled conditions.

    Sulfonamide Formation: Finally, the compound is treated with methanesulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinyl group.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperazinyl group.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted derivatives of the fluorobenzyl group.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interaction with biological targets.

    Medicine: Potential use as an antibacterial or antiviral agent.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This leads to the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide
  • N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide

Uniqueness

The presence of the fluorobenzyl group in N-[(4-fluorophenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide may confer unique properties such as increased lipophilicity or altered biological activity compared to its chloro or bromo analogs.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3S/c1-17-7-9-18(10-8-17)15(20)12-19(23(2,21)22)11-13-3-5-14(16)6-4-13/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPZRRKBVKSDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-fluorophenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide
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N-[(4-fluorophenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide
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N-[(4-fluorophenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide
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N-[(4-fluorophenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide
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N-[(4-fluorophenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide
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N-[(4-fluorophenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide

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